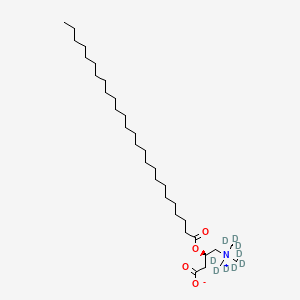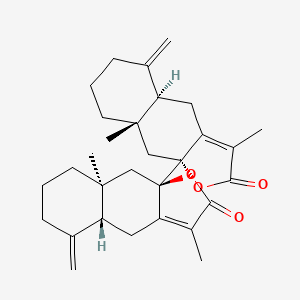
MPT0G211 (mesylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MPT0G211 (mesylate) is a highly selective and potent inhibitor of histone deacetylase 6 (HDAC6). This compound has shown significant promise in the treatment of various diseases, particularly neurodegenerative disorders like Alzheimer’s disease and certain types of cancer . MPT0G211 (mesylate) is known for its ability to cross the blood-brain barrier, making it a valuable candidate for central nervous system-related conditions .
Métodos De Preparación
The synthesis of MPT0G211 (mesylate) involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure its high purity and selectivity . Industrial production methods typically involve large-scale synthesis in controlled environments to maintain consistency and quality.
Análisis De Reacciones Químicas
MPT0G211 (mesylate) undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the compound’s functional groups to enhance its activity and stability.
Substitution Reactions: Common reagents used in these reactions include halogens and other nucleophiles, which help in the formation of the desired product.
Major Products: The primary product of these reactions is MPT0G211 (mesylate) itself, which is then purified and formulated for research and therapeutic use.
Aplicaciones Científicas De Investigación
MPT0G211 (mesylate) has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of HDAC6 in various biochemical pathways.
Biology: Researchers use it to investigate the molecular mechanisms underlying neurodegenerative diseases and cancer.
Medicine: MPT0G211 (mesylate) has shown potential in treating Alzheimer’s disease by reducing tau phosphorylation and cognitive deficits.
Mecanismo De Acción
MPT0G211 (mesylate) exerts its effects by inhibiting HDAC6, an enzyme involved in the deacetylation of histones and other proteins. This inhibition leads to increased acetylation of target proteins, which can affect various cellular processes. In Alzheimer’s disease models, MPT0G211 (mesylate) reduces tau phosphorylation and aggregation, thereby ameliorating cognitive deficits . In cancer cells, it induces DNA damage response and apoptosis, particularly when used in combination with other chemotherapeutic agents .
Comparación Con Compuestos Similares
MPT0G211 (mesylate) is unique due to its high selectivity for HDAC6 and its ability to cross the blood-brain barrier. Similar compounds include:
Tubastatin A: Another selective HDAC6 inhibitor, but with different pharmacokinetic properties.
ACY-1215 (Ricolinostat): An HDAC6 inhibitor used in cancer therapy, but with a different selectivity profile.
CAY10603: A potent HDAC6 inhibitor with applications in cancer research.
MPT0G211 (mesylate) stands out due to its remarkable selectivity and efficacy in both neurodegenerative and cancer models, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C18H19N3O5S |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
N-hydroxy-4-[(quinolin-8-ylamino)methyl]benzamide;methanesulfonic acid |
InChI |
InChI=1S/C17H15N3O2.CH4O3S/c21-17(20-22)14-8-6-12(7-9-14)11-19-15-5-1-3-13-4-2-10-18-16(13)15;1-5(2,3)4/h1-10,19,22H,11H2,(H,20,21);1H3,(H,2,3,4) |
Clave InChI |
PRIVCNWCWYRYNJ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C1=CC2=C(C(=C1)NCC3=CC=C(C=C3)C(=O)NO)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



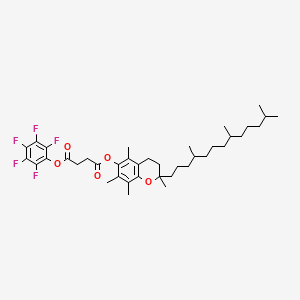
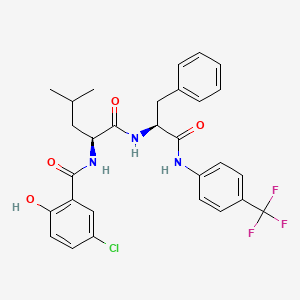
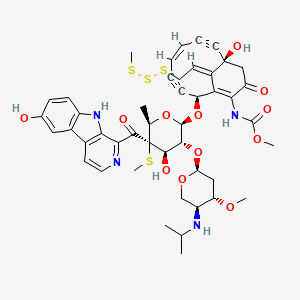

![4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid](/img/structure/B12411902.png)
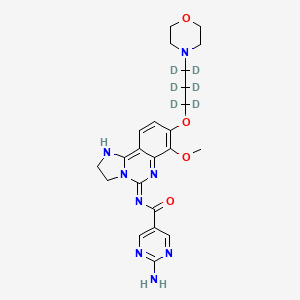
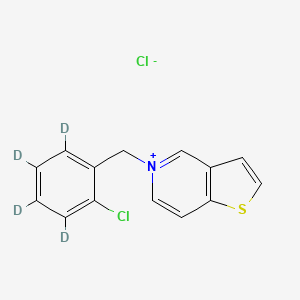
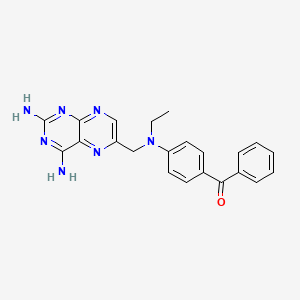
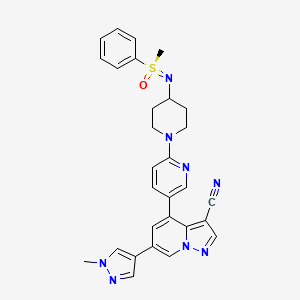
![N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)
